molecular formula C8H18Br2N2O2 B1522129 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide CAS No. 1197656-52-2

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide

Cat. No.: B1522129
CAS No.: 1197656-52-2
M. Wt: 334.05 g/mol
InChI Key: NUDVXBKNDIXZCL-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is a chemical compound with the molecular formula C8H18Br2N2O2 and a molecular weight of 334.05 g/mol. It is known for its applications in various fields of research, including pharmacology, medicinal chemistry, and neuroscience. This compound is also referred to as a GABA-B receptor agonist.

Preparation Methods

The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide involves several steps. One common synthetic route includes the reaction of 4-ethylpiperazine with bromoacetic acid under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is utilized in studies involving neurotransmitter systems, particularly the GABA-B receptor.

    Medicine: Research on this compound includes its potential therapeutic effects on neurological disorders and its role as a GABA-B receptor agonist.

    Industry: It is employed in the modification of complex carbohydrates, such as oligosaccharides and polysaccharides.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide involves its interaction with the GABA-B receptor. As a GABA-B receptor agonist, it binds to the receptor and mimics the action of the neurotransmitter gamma-aminobutyric acid (GABA). This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. The molecular targets and pathways involved include the modulation of ion channels and the inhibition of neurotransmitter release.

Comparison with Similar Compounds

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide can be compared with other similar compounds, such as:

    4-Ethylpiperazine: A precursor in the synthesis of the target compound.

    Bromoacetic acid: Another precursor used in the synthetic route.

    GABA-B receptor agonists: Other compounds that interact with the GABA-B receptor, such as baclofen and phenibut.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)acetic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2BrH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDVXBKNDIXZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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